N-[1-(2-Fluorophenyl)propyl]cyclopropanamine
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Overview
Description
N-[1-(2-Fluorophenyl)propyl]cyclopropanamine is a chemical compound with the molecular formula C12H16FN It is characterized by the presence of a fluorophenyl group attached to a propyl chain, which is further connected to a cyclopropanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-Fluorophenyl)propyl]cyclopropanamine typically involves the reaction of 2-fluorophenylpropylamine with cyclopropanecarboxylic acid or its derivatives under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high yields and purity. Purification steps, including crystallization and chromatography, are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-Fluorophenyl)propyl]cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as hydroxide ions or amines replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), ammonia (NH3)
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols or amines
Substitution: Formation of hydroxylated or aminated derivatives
Scientific Research Applications
N-[1-(2-Fluorophenyl)propyl]cyclopropanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(2-Fluorophenyl)propyl]cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(2-Fluorophenyl)ethyl]cyclopropanamine
- N-[1-(3-Fluorophenyl)propyl]cyclopropanamine
- N-[1-(4-Fluorophenyl)propyl]cyclopropanamine
Uniqueness
N-[1-(2-Fluorophenyl)propyl]cyclopropanamine is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s interaction with molecular targets and its overall efficacy in various applications.
Properties
Molecular Formula |
C12H16FN |
---|---|
Molecular Weight |
193.26 g/mol |
IUPAC Name |
N-[1-(2-fluorophenyl)propyl]cyclopropanamine |
InChI |
InChI=1S/C12H16FN/c1-2-12(14-9-7-8-9)10-5-3-4-6-11(10)13/h3-6,9,12,14H,2,7-8H2,1H3 |
InChI Key |
QKOPIFDUXHTPAH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1F)NC2CC2 |
Origin of Product |
United States |
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